Isoxazolo[5,4-d]pyrimidine
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Overview
Description
Isoxazolo[5,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by a fused ring system consisting of an isoxazole ring and a pyrimidine ring. The unique structure of this compound imparts it with a range of biological activities, making it a valuable scaffold for drug development .
Preparation Methods
The synthesis of isoxazolo[5,4-d]pyrimidine typically involves the cyclization of pyrimidine derivatives or the condensation of oxazole derivatives. One common method includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by cyclization with phosphorus oxychloride .
Chemical Reactions Analysis
Isoxazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the ring system.
Scientific Research Applications
Isoxazolo[5,4-d]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of isoxazolo[5,4-d]pyrimidine involves its interaction with molecular targets such as Toll-like receptor 7. Upon binding to this receptor, the compound triggers a signaling cascade that leads to the activation of the myeloid differentiation primary response protein 88 (MyD88) pathway. This results in the release and translocation of activated NF-κB or AP-1 to the nucleus, where the expression of pro-inflammatory cytokines and type I interferons is induced .
Comparison with Similar Compounds
Isoxazolo[5,4-d]pyrimidine can be compared to other heterocyclic compounds such as oxazolo[5,4-d]pyrimidine and pyrazolo[4,3-d]pyrimidine. While these compounds share similar structural features, this compound is unique in its ability to selectively target Toll-like receptor 7, making it a valuable scaffold for the development of immune-modulating drugs .
Similar Compounds
- Oxazolo[5,4-d]pyrimidine
- Pyrazolo[4,3-d]pyrimidine
- Isoxazole derivatives
This compound stands out due to its high selectivity and potency in modulating immune responses, which makes it a promising candidate for therapeutic applications.
Properties
CAS No. |
272-04-8 |
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Molecular Formula |
C5H3N3O |
Molecular Weight |
121.10 g/mol |
IUPAC Name |
[1,2]oxazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C5H3N3O/c1-4-2-8-9-5(4)7-3-6-1/h1-3H |
InChI Key |
LGWJJQHOHBAZIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NOC2=NC=N1 |
Origin of Product |
United States |
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